molecular formula C25H28N2O7 B11621725 Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 111399-97-4

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621725
CAS No.: 111399-97-4
M. Wt: 468.5 g/mol
InChI Key: JFMAJLPKTWNAFC-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a dihydropyridine core The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring further adds to its complexity

Preparation Methods

The synthesis of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core will yield a pyridine derivative, while reduction of the nitro group will yield an amino derivative.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its ability to block calcium channels. The dihydropyridine core interacts with the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload . The nitrophenyl and furan groups may also contribute to the compound’s binding affinity and selectivity for specific calcium channel subtypes .

Properties

CAS No.

111399-97-4

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H28N2O7/c1-13(2)32-24(28)21-15(5)26-16(6)22(25(29)33-14(3)4)23(21)20-11-10-19(34-20)17-8-7-9-18(12-17)27(30)31/h7-14,23,26H,1-6H3

InChI Key

JFMAJLPKTWNAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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